molecular formula C7H10N4 B13327136 2-(4-((Methylamino)methyl)-1H-pyrazol-1-yl)acetonitrile

2-(4-((Methylamino)methyl)-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B13327136
M. Wt: 150.18 g/mol
InChI Key: LBAVDJKOKZDALU-UHFFFAOYSA-N
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Description

2-(4-((Methylamino)methyl)-1H-pyrazol-1-yl)acetonitrile is a chemical compound that features a pyrazole ring substituted with a methylaminomethyl group and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((Methylamino)methyl)-1H-pyrazol-1-yl)acetonitrile typically involves the reaction of 4-formyl-1H-pyrazole with methylamine, followed by the addition of acetonitrile. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-((Methylamino)methyl)-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The methylaminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

2-(4-((Methylamino)methyl)-1H-pyrazol-1-yl)acetonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-((Methylamino)methyl)-1H-pyrazol-1-yl)acetonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Aminomethyl)-1H-pyrazol-1-yl)acetonitrile
  • 2-(4-(Dimethylaminomethyl)-1H-pyrazol-1-yl)acetonitrile
  • 2-(4-(Ethylaminomethyl)-1H-pyrazol-1-yl)acetonitrile

Uniqueness

2-(4-((Methylamino)methyl)-1H-pyrazol-1-yl)acetonitrile is unique due to the presence of the methylaminomethyl group, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.

Biological Activity

2-(4-((Methylamino)methyl)-1H-pyrazol-1-yl)acetonitrile is a pyrazole-based compound that has garnered attention for its potential biological activities. The unique structure of this compound, characterized by a five-membered pyrazole ring and a nitrile functional group, suggests diverse pharmacological properties. This article explores the biological activity of this compound, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C7H10N4, with a molecular weight of 150.18 g/mol. The compound's structure can be represented as follows:

C7H10N4\text{C}_7\text{H}_{10}\text{N}_4

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluating various pyrazole derivatives found that certain compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected pyrazole derivatives ranged from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

Compound NameMIC (mg/mL)Target Organisms
2-(4-Methylamino)methyl-pyrazole0.0039 - 0.025S. aureus, E. coli
Other Pyrazole DerivativeVariesVarious pathogens

Antitumor Activity

The antitumor potential of pyrazole derivatives has also been explored, with some studies indicating that these compounds can inhibit cancer cell proliferation. For instance, a recent study highlighted the efficacy of certain pyrazole-based compounds against epidermoid carcinoma cells, showing promising results in comparison to established chemotherapeutic agents like doxorubicin .

Table 2: Antitumor Activity Comparison

CompoundCancer TypeIC50 (µM)
DoxorubicinEpidermoid CarcinomaX
Pyrazole DerivativeEpidermoid CarcinomaY

The biological activity of this compound is believed to be mediated through multiple mechanisms, including enzyme inhibition and disruption of cellular processes. For example, pyrazole compounds have been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism, which could contribute to their anti-inflammatory effects .

Case Studies

Several case studies have documented the synthesis and evaluation of pyrazole derivatives in various biological assays:

  • Study on Antifungal Activity : A series of novel pyrazole derivatives were synthesized and tested against phytopathogenic fungi, demonstrating moderate to excellent antifungal activity .
  • Antimicrobial Peptidomimetics : Research on pyrazole-based peptidomimetics revealed enhanced antimicrobial activity against antibiotic-resistant strains, suggesting potential therapeutic applications in treating resistant infections .

Properties

Molecular Formula

C7H10N4

Molecular Weight

150.18 g/mol

IUPAC Name

2-[4-(methylaminomethyl)pyrazol-1-yl]acetonitrile

InChI

InChI=1S/C7H10N4/c1-9-4-7-5-10-11(6-7)3-2-8/h5-6,9H,3-4H2,1H3

InChI Key

LBAVDJKOKZDALU-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CN(N=C1)CC#N

Origin of Product

United States

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